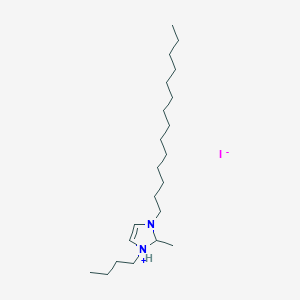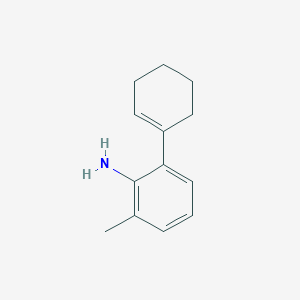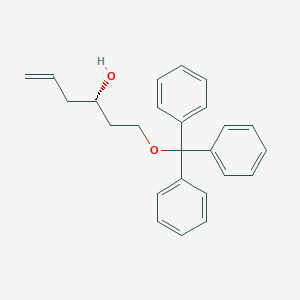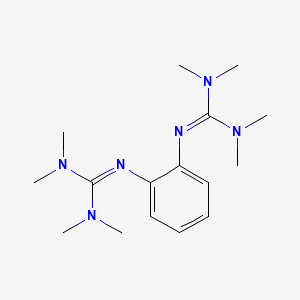![molecular formula C24H28N2O5 B12569061 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine CAS No. 177609-08-4](/img/structure/B12569061.png)
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine is a compound commonly used in peptide synthesis. It is a derivative of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are widely utilized in solid-phase peptide synthesis due to their stability and ease of removal under mildly basic conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine typically involves the protection of the amino group of L-alanine with the Fmoc group, followed by coupling with L-leucine. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The coupling reaction with L-leucine is usually carried out using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids or peptides using coupling agents like DCC or DIC.
Substitution: Reactions involving the substitution of functional groups on the fluorenyl ring
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or DIC in the presence of DMAP or HOBt.
Substitution: Various nucleophiles in the presence of a base
Major Products Formed
The major products formed from these reactions include peptides with the desired sequence and structure, as well as by-products such as urea derivatives from the coupling agents .
Wissenschaftliche Forschungsanwendungen
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes
Wirkmechanismus
The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine involves the protection of the amino group of L-alanine, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under mildly basic conditions, allowing for selective deprotection and subsequent coupling with other amino acids. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides with high purity and yield .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine: Used for the protection of the amino group of L-alanine.
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucine: Used for the protection of the amino group of L-leucine.
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine: Used for the protection of the amino group of L-phenylalanine .
Uniqueness
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine is unique due to its specific combination of L-alanine and L-leucine, which provides distinct properties and reactivity compared to other Fmoc-protected amino acids. This compound is particularly useful in the synthesis of peptides that require the incorporation of both alanine and leucine residues .
Eigenschaften
CAS-Nummer |
177609-08-4 |
|---|---|
Molekularformel |
C24H28N2O5 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-14(2)12-21(23(28)29)26-22(27)15(3)25-24(30)31-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,25,30)(H,26,27)(H,28,29)/t15-,21-/m0/s1 |
InChI-Schlüssel |
HKBSMDONGKARSP-BTYIYWSLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane](/img/structure/B12568992.png)
![1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine](/img/structure/B12568996.png)

![Benzonitrile, 5-bromo-2-[2-(bromomethyl)-2-propenyl]-](/img/structure/B12569014.png)
![Methanone, [1,2-bis(ethylsulfonyl)-3-indolizinyl]phenyl-](/img/structure/B12569022.png)

![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)

![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
